(4S,5S)-2,2-dimethyl-alpha,alpha,alpha',alpha'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol

Description

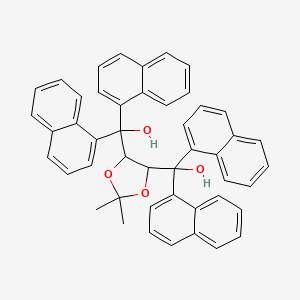

(4S,5S)-2,2-Dimethyl-α,α,α',α'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol is a chiral TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative characterized by its rigid 1,3-dioxolane backbone and four 1-naphthalenyl substituents. This compound belongs to a class of molecules widely used in asymmetric catalysis, chiral resolution, and materials science due to their stereoselective recognition properties . Its molecular formula is C₄₇H₃₈O₄ (molecular weight: 666.80 g/mol), with stereocenters at the 4S and 5S positions ensuring enantioselectivity . The bulky 1-naphthalenyl groups enhance steric hindrance, which is critical for applications in enantiomer discrimination .

Properties

IUPAC Name |

[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(49,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42/h3-30,43-44,48-49H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZVNZRNIOJACO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of the TADDOL derivative generally involves three key stages:

- Preparation of the chiral diol precursor (typically derived from natural chiral sources such as Garcinia acid or tartrate derivatives),

- Formation of the 1,3-dioxolane ring via cyclization reactions,

- Introduction of the naphthyl groups through nucleophilic addition of arylmagnesium bromides (Grignard reagents).

This approach ensures stereocontrol and high enantiomeric purity, leveraging chiral starting materials and stereoselective cyclization.

Synthesis of the Chiral Diol Core

The synthesis begins with Garcinia acid, a naturally occurring chiral compound, which is esterified and then reduced or transformed into the diol precursor:

2.2. From Tartrate Derivatives

Alternatively, optically pure tartrate esters are used as starting materials:

Cyclization to Form the 1,3-Dioxolane Ring

The key step involves cyclization of the diol with aldehyde derivatives, typically formaldehyde or paraformaldehyde, under acidic conditions to generate the 1,3-dioxolane ring:

Note: The stereochemistry at the 4,5-positions is established during this cyclization, often favoring the (4S,5S) configuration due to the chiral starting materials and reaction conditions.

Introduction of the Naphthyl Groups via Grignard Reaction

The final step involves nucleophilic addition of 2-naphthylmagnesium bromide to the cyclized diol intermediate:

Purification and Characterization

Post-synthesis, purification typically involves:

- Column chromatography on silica gel,

- Recrystallization from suitable solvents,

- Spectroscopic characterization (NMR, IR, MS) to confirm stereochemistry and purity.

Data Table Summarizing Key Parameters

| Step | Reagents & Conditions | Yield (%) | Enantiomeric Excess | Notes |

|---|---|---|---|---|

| Garcinia acid esterification | RCF (Reflux, methanol/ethanol/isopropanol + conc. HCl) | 85–95 | >99% ee | From natural sources |

| Cyclization to dioxolane | Formaldehyde + p-toluenesulfonic acid | 80–90 | Stereoselective | Stereochemistry controlled |

| Grignard addition | 2-naphthylMgBr in dry THF, −78°C to 0°C | 75–85 | >98% ee | High stereocontrol |

Research Insights and Optimization

Recent research emphasizes the importance of:

- Chiral starting materials (Garcinia acid, tartrate derivatives) for stereoselectivity,

- Temperature control during Grignard addition to prevent racemization,

- Choice of solvent (THF preferred for Grignard reactions),

- Use of inert atmospheres (argon or nitrogen) to prevent oxidation.

Research also suggests that modifications in the substituents on the aromatic rings or the diol backbone can influence the stereochemical outcome and reactivity, providing avenues for tailored synthesis.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

Industry: The compound is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,5S)-2,2-dimethyl-alpha,alpha,alpha’,alpha’-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

TADDOL derivatives differ primarily in aryl substituents, stereochemistry, and backbone modifications. Below is a comparative analysis of key analogues:

Key Observations :

9-Phenanthrenyl substituents () further increase molecular weight (991.20 g/mol) and rigidity, making the compound suitable for crystal engineering .

Stereochemical Influence :

- The (4R,5R) enantiomer of the 2-naphthalenyl analogue () exhibits opposite stereoselectivity in catalytic applications compared to the (4S,5S) target compound .

Synthetic Accessibility :

- Phenyl-substituted TADDOLs (e.g., CAS 93379-49-8) are more commercially prevalent due to simpler synthesis, whereas naphthalenyl derivatives require specialized coupling agents and longer reaction times .

Physicochemical Properties

Notes:

Q & A

Q. What are the primary synthetic routes for (4S,5S)-2,2-dimethyl-α,α,α',α'-tetra-1-naphthalenyl-1,3-dioxolane-4,5-dimethanol, and how is stereochemical purity ensured?

The synthesis typically involves the condensation of chiral diols with 1-naphthaldehyde derivatives under acidic or catalytic conditions. Key steps include:

- Stereoselective formation : Use of (4S,5S)-configured starting materials (e.g., TADDOL derivatives) to preserve chirality during the dioxolane ring formation .

- Purification : Chiral HPLC or recrystallization from non-polar solvents to achieve >99% enantiomeric excess (ee), as noted in commercial-grade preparations .

- Validation : Polarimetry and X-ray crystallography (e.g., as in ) confirm absolute configuration.

Q. How does the bulky tetra-1-naphthalenyl substituent influence the compound’s physical and spectroscopic properties?

- Steric effects : The naphthalenyl groups create a rigid, chiral microenvironment, enhancing diastereoselectivity in host-guest interactions. This is critical for applications in asymmetric catalysis .

- Spectroscopic signatures : UV-Vis shows strong π-π* transitions (λ ~270–310 nm) due to naphthalene moieties. In NMR, the axial chirality splits signals for equivalent protons, e.g., distinct resonances for methyl groups in -NMR .

Advanced Research Questions

Q. What methodologies resolve contradictions in catalytic activity data when using this compound as a chiral ligand in transition-metal systems?

Discrepancies in catalytic efficiency (e.g., enantioselectivity variations) may arise from:

- Metal coordination dynamics : Silver vs. palladium catalysts exhibit different activation pathways (e.g., silylene transfer vs. C–Si bond cleavage), as observed in analogous silacyclic systems .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize metal-ligand complexes better than non-polar media. Systematic solvent screening and DFT calculations can rationalize activity trends .

- Empirical validation : Compare turnover numbers (TON) under standardized conditions (e.g., 25°C, 0.1 mol% catalyst loading) .

Q. How can researchers leverage computational chemistry to predict the compound’s performance in enantioselective reactions?

- Molecular modeling : Use density functional theory (DFT) to map the chiral pocket’s electrostatic potential and steric bulk. For example, the naphthalenyl groups create a hydrophobic cavity favoring π-stacking with aromatic substrates .

- Transition-state analysis : Simulate metal-ligand-substrate intermediates to identify enantiocontrol mechanisms (e.g., steric vs. electronic dominance) .

- Benchmarking : Validate predictions against experimental enantiomeric excess (ee) data from asymmetric aldol or Diels-Alder reactions .

Q. What analytical challenges arise in characterizing degradation products of this compound under oxidative conditions?

- Degradation pathways : Oxidation of the dioxolane ring or naphthalenyl groups generates polar byproducts (e.g., carboxylic acids or quinones).

- Detection : LC-MS/MS with electrospray ionization (ESI+) identifies low-abundance fragments (e.g., m/z 467 → 449 [M–HO]) .

- Quantitative analysis : Isotope dilution (e.g., -labeled internal standards) improves accuracy in tracking degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.